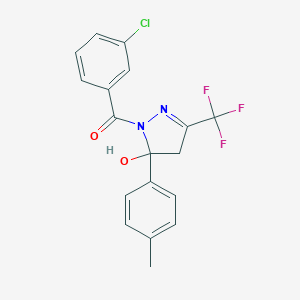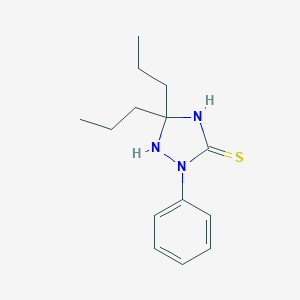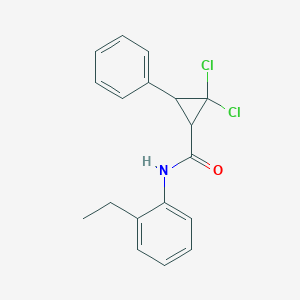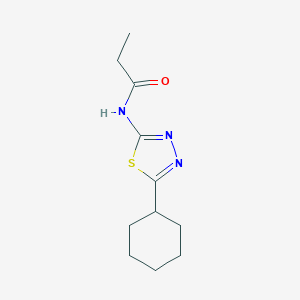
1-(3-chlorobenzoyl)-5-(4-methylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorobenzoyl)-5-(4-methylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a hydroxyphenyl group, and a trifluoromethyl group attached to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorobenzoyl)-5-(4-methylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted benzaldehyde and react it with hydrazine to form the corresponding hydrazone. This intermediate can then undergo cyclization with a suitable reagent to form the pyrazole ring. The final steps involve introducing the trifluoromethyl group and the hydroxyphenyl group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
1-(3-chlorobenzoyl)-5-(4-methylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the trifluoromethyl group or to convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while nucleophilic substitution of the chlorophenyl group could yield various substituted derivatives.
科学的研究の応用
1-(3-chlorobenzoyl)-5-(4-methylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-(3-chlorobenzoyl)-5-(4-methylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
(3-chlorophenyl)[5-hydroxy-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.
(3-chlorophenyl)[5-hydroxy-5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanone: Similar structure but different substitution pattern on the pyrazole ring.
Uniqueness
The presence of the trifluoromethyl group in 1-(3-chlorobenzoyl)-5-(4-methylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol makes it unique compared to other similar compounds. This group can significantly influence the compound’s chemical reactivity, stability, and biological activity, making it a valuable target for research and development.
特性
分子式 |
C18H14ClF3N2O2 |
|---|---|
分子量 |
382.8g/mol |
IUPAC名 |
(3-chlorophenyl)-[5-hydroxy-5-(4-methylphenyl)-3-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
InChI |
InChI=1S/C18H14ClF3N2O2/c1-11-5-7-13(8-6-11)17(26)10-15(18(20,21)22)23-24(17)16(25)12-3-2-4-14(19)9-12/h2-9,26H,10H2,1H3 |
InChIキー |
POSSECWWUGJXOJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2(CC(=NN2C(=O)C3=CC(=CC=C3)Cl)C(F)(F)F)O |
正規SMILES |
CC1=CC=C(C=C1)C2(CC(=NN2C(=O)C3=CC(=CC=C3)Cl)C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-chloro-2-methylphenyl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B393659.png)

![Ethyl 5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B393662.png)
![N-[(N'-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDE](/img/structure/B393666.png)
![N-(4-methoxyphenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B393668.png)
![5-[(2,6-Difluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B393669.png)
![2-(1,3-benzodioxol-5-ylmethylene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B393671.png)

![(4-{[(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)imino]methyl}phenoxy)acetic acid](/img/structure/B393674.png)

![N-BENZYL-N-[2-(N'-CYCLODODECYLIDENEHYDRAZINECARBONYL)PHENYL]-4-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B393676.png)
![N-[(N'-CYCLOHEPTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDE](/img/structure/B393677.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B393679.png)
